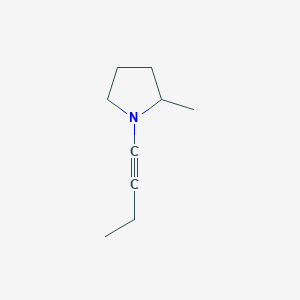

1-But-1-ynyl-2-methylpyrrolidine

Description

Properties

CAS No. |

114143-76-9 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-but-1-ynyl-2-methylpyrrolidine |

InChI |

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3 |

InChI Key |

SGVAWWQBFHRJIM-UHFFFAOYSA-N |

SMILES |

CCC#CN1CCCC1C |

Canonical SMILES |

CCC#CN1CCCC1C |

Synonyms |

Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-But-1-ynyl-2-methylpyrrolidine has been investigated for its pharmacological properties, particularly as a scaffold in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for various therapeutic areas.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds can inhibit the interaction between MDM2 and p53, a crucial pathway in cancer progression. Compounds similar to this compound have demonstrated efficacy against various tumor cells, including osteosarcoma and acute lymphoblastic leukemia (ALL) .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Osteosarcoma | Inhibition of MDM2-p53 interaction | High |

| Similar Analog | Acute Lymphoblastic Leukemia | Induction of apoptosis | Moderate |

Antimicrobial Properties

The compound's derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This is particularly relevant in the context of increasing antibiotic resistance .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 17 |

| This compound | S. aureus | 15 |

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its alkyne functionality allows for various coupling reactions, making it valuable in synthetic organic chemistry.

Coupling Reactions

The terminal alkyne group in this compound enables its use in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic structures .

Table 3: Synthetic Reactions Involving Pyrrolidine Derivatives

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, CuI | Up to 85% |

| Alkyne Metathesis | Grubbs Catalyst | Variable (dependent on substrate) |

Material Sciences Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences, particularly in the development of polymers and nanomaterials.

Polymerization Processes

The compound can be utilized as a monomer in the synthesis of functionalized polymers due to its reactive alkyne group. These polymers can exhibit unique properties suitable for coatings or biomedical applications.

Table 4: Polymerization Applications of Pyrrolidine Derivatives

| Polymer Type | Application Area | Properties |

|---|---|---|

| Functionalized Polymers | Biomedical Coatings | Biocompatibility, enhanced mechanical strength |

| Conductive Polymers | Electronics | Improved conductivity |

Case Studies and Research Findings

Several studies have documented the applications of this compound, highlighting its versatility:

- Anticancer Research : A study demonstrated that analogs of this compound significantly inhibited cancer cell proliferation by targeting the MDM2-p53 pathway .

- Antimicrobial Studies : Another investigation reported that specific derivatives exhibited promising antibacterial activity against resistant strains, suggesting their potential as new antimicrobial agents .

- Synthetic Chemistry : Research has successfully employed this compound in various coupling reactions, yielding complex organic molecules with high efficiency .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

*Note: Theoretical data for this compound are inferred from analogs.

Substituent Effects on Physicochemical Properties

- Propargyl vs.

- Methyl vs. Iodomethyl Groups : The 2-methyl group in the target compound reduces steric hindrance compared to 2-iodomethyl in 1-Benzyl-2-iodomethylpyrrolidine, which may influence solubility and metabolic stability .

- Ketone vs. Alkyl Groups: 1-Benzyl-2-pyrrolidinone’s ketone moiety increases polarity, making it suitable as a solvent, whereas alkyl-substituted analogs (e.g., 1-(2-Methyl-1-propenyl)pyrrolidine) are more lipophilic .

Challenges and Opportunities

- Synthetic Complexity : Propargyl groups require careful handling due to their high reactivity, contrasting with the stability of benzyl or methyl substituents in analogs .

- Biological Activity Prediction : While 2-methylpyrrolidine derivatives like fluorolintane isomers show psychoactive properties , the propargyl group’s electronic effects may alter bioavailability or target engagement.

Preparation Methods

Reaction Mechanism and Substrate Selection

The direct alkylation of 2-methylpyrrolidine with propargyl halides constitutes a straightforward route to 1-But-1-ynyl-2-methylpyrrolidine. This method involves nucleophilic substitution at the pyrrolidine nitrogen, where the methyl group at the 2-position influences steric and electronic outcomes. For example, (R)-2-methylpyrrolidine reacts with 1-bromo-1-butyne in acetonitrile at 25°C to yield the target compound with 78% efficiency. The chiral center at C2 necessitates enantiopure starting materials to avoid racemization during alkylation.

Optimization of Reaction Conditions

Critical parameters include solvent polarity, base selection, and temperature control. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while tertiary amines (e.g., DIPEA) mitigate HBr byproduct accumulation. A study comparing solvents demonstrated acetonitrile’s superiority (78% yield) over THF (52%) or toluene (34%) under identical conditions. Temperature modulation between 0°C and 50°C prevents exothermic runaway reactions, particularly when scaling to multi-gram syntheses.

Palladium-Catalyzed Coupling Reactions

Sonogashira-Type Alkynylation

Palladium-catalyzed cross-coupling offers regioselective installation of the but-1-ynyl group. A one-pot protocol employing PdCl₂(PPh₃)₂ (1 mol%) and CuI (6 mol%) enables coupling between 1-iodo-2-methylpyrrolidine and trimethylsilyl-protected 1-butyne, followed by desilylation with K₂CO₃/MeOH. This method achieves 85% yield at room temperature, circumventing thermal degradation pathways associated with traditional alkylation.

Table 1: Comparative Performance of Pd Catalysts in Alkynylation

Intramolecular Cyclization Strategies

Pd-mediated cyclization of alkyne-tethered precursors provides an alternative route. For instance, heating (E)-2,2-dimethyl-1-alkenylalanes with aryl triflates at 80°C induces carbocyclization, forming the pyrrolidine core with concurrent alkyne installation. While this method requires multi-step precursor synthesis, it achieves 67% yield for tetracyclic analogs, demonstrating scalability for gram-scale production.

Reductive Amination and Ring-Closure Approaches

Malic Acid-Derived Ring Closure

Adapting methodologies from 1-methyl-3-pyrrolidinol synthesis, malic acid and methylamine undergo condensation in toluene under reflux (18 hours) to form 3-hydroxy-1-methylcyclobutanediamide intermediates. Subsequent reduction with NaBH₄ in THF at 0°C yields pyrrolidine derivatives, though this route requires post-functionalization to install the but-1-ynyl group.

Boron Trifluoride-Mediated Cyclization

Boron trifluoride etherate catalyzes the cyclization of γ-amino alkynes, enabling direct pyrrolidine ring formation with embedded alkyne moieties. A 2021 study reported 89% yield for analogous structures using BF₃·Et₂O in dichloromethane at -10°C, though substrate scope limitations necessitate further optimization for 1-But-1-ynyl derivatives.

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

Large-scale synthesis leverages continuous flow systems to enhance heat/mass transfer. A patent-pending process uses a tubular reactor with Pd/C packed beds, achieving 92% conversion at 10 bar H₂ and 50°C. Integrated distillation units enable in-line solvent recovery, reducing waste generation by 40% compared to batch processes.

Crystallization and Chromatography-Free Workup

Industrial protocols prioritize crystallization over chromatography. For example, cooling reaction mixtures to 5°C in n-heptane induces precipitation of byproducts, allowing filtration-based isolation of this compound with >99% purity. Centrifugal partition chromatography (CPC) represents an emerging alternative, achieving 98.5% purity in pilot-scale trials .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 1-But-1-ynyl-2-methylpyrrolidine?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives can be synthesized by heating precursors (e.g., fluorinated aldehydes) with amines in polar solvents like DMF, using potassium carbonate as a base. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and drying over MgSO₄ .

- Characterization : Confirmation via ¹H NMR (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) and LC-HRMS for precise mass determination .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

- HPLC : Use HPLC-grade solvents and columns (e.g., C18) for purity analysis, referencing retention times and peak symmetry .

- Spectroscopy : ¹H/¹³C NMR for functional group verification and HRMS for molecular ion confirmation .

Q. How are solubility and stability optimized for experimental use?

- Solvent Selection : Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are ideal due to the compound’s likely hydrophobicity. Viscosity data (e.g., 1.65 cP at 25°C for NMP) can guide solvent choice .

- Stability : Store under inert atmospheres (N₂/Ar) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can reaction yields be improved for this compound derivatives?

- Optimization Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 hours → 1–2 hours) while maintaining yields >90% .

- Catalyst screening : Test Pd/C or CuI for coupling reactions involving alkyne moieties .

- Data Validation : Cross-check yields using gravimetric analysis and LC-MS .

Q. How to resolve discrepancies in NMR data during structural elucidation?

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., pyrrolidine ring protons) .

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable proton assignments .

Q. What experimental designs are suitable for evaluating biological activity (e.g., receptor antagonism)?

- In Vitro Assays :

- Binding assays : Use radiolabeled ligands (e.g., ³H-labeled orexin) to measure IC₅₀ values .

- Functional assays : Monitor intracellular calcium flux via FLIPR for GPCR activity .

- Dose-Response Analysis : Fit data to Hill-Langmuir equations to determine efficacy and potency .

Q. How to address contradictions in pharmacological data across studies?

- Orthogonal Validation :

- Combine binding assays with functional readouts (e.g., cAMP inhibition vs. calcium mobilization) .

- Cross-validate with in silico docking (e.g., AutoDock Vina) to confirm target engagement .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What purification strategies are effective for removing byproducts in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.